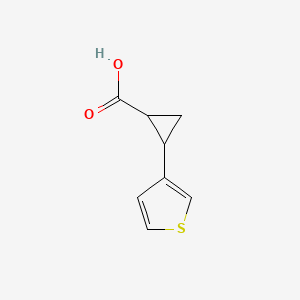

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H8O2S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

2-thiophen-3-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-3-6(7)5-1-2-11-4-5/h1-2,4,6-7H,3H2,(H,9,10) |

InChI Key |

ZZCJDGURVYEFFD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of thiophene derivatives. One common method is the reaction of thiophene with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The carboxylic acid group can then be introduced through various functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Carboxylic Acids

Thiophene-2-carboxylic acid (CAS 527-72-0, C₅H₄O₂S) and Thiophene-3-acetic acid (CAS 6964-21-2, C₆H₆O₂S) share structural similarities with the target compound but differ in substituent placement and backbone structure:

- Molecular Weight : Thiophene-2-carboxylic acid (128.15 g/mol) is lighter than Thiophene-3-acetic acid (142.17 g/mol) due to the absence of a methylene spacer .

- Reactivity : The carboxylic acid group in Thiophene-2-carboxylic acid is directly conjugated to the thiophene ring, enhancing acidity (pKa ~2.5) compared to aliphatic carboxylic acids. In contrast, Thiophene-3-acetic acid’s acetic acid chain reduces conjugation, resulting in a higher pKa (~4.3) .

- Applications : Thiophene-2-carboxylic acid is widely used as a ligand in catalysis and a precursor for heterocyclic drug synthesis, whereas Thiophene-3-acetic acid is employed in peptide modifications and polymer chemistry .

Cyclopropane-Carboxylic Acid Derivatives

Cyclopropane-carboxylic acids with diverse substituents highlight the impact of functional groups on physicochemical properties:

- Solubility: The Boc-amino derivative (log S = -1.5) exhibits lower aqueous solubility than the cyano-substituted analog (log S = -0.9) due to increased hydrophobicity .

- Stability : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability against ring-opening reactions, whereas ethyl substituents increase susceptibility to thermal degradation .

Structural Analogs from Building Blocks Catalogs

Enamine Ltd.’s catalog lists 2-(thiophen-3-yl)oxolane-2-carboxylic acid (CAS 79598-48-4, C₄H₇N₃O₃) and 1-(oxolan-3-yl)cyclopropane-1-carboxylic acid (CAS 1507735-27-4, C₈H₁₂O₃), which feature tetrahydrofuran or oxolane moieties instead of cyclopropane. These compounds demonstrate reduced ring strain and altered solubility profiles compared to the target compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid is a novel compound characterized by a cyclopropane ring substituted with a thiophene group and a carboxylic acid functional group. Its molecular formula is . This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes:

- Cyclopropane Ring : A three-membered ring that contributes to the compound's reactivity.

- Thiophene Moiety : An aromatic five-membered ring that enhances the compound's potential in various applications.

The presence of these groups suggests that the compound may exhibit diverse biological activities, including interactions with biological targets such as enzymes and receptors.

Pharmacological Profiles

Research indicates that compounds containing both thiophene and cyclopropane structures can exhibit various biological activities. Notable areas of investigation include:

- Anticancer Activity : Studies suggest that derivatives of cyclopropane carboxylic acids may inhibit cancer cell growth. For instance, compounds similar to this compound have been shown to interact with receptor tyrosine kinases (RTKs), which are critical in cancer progression .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pathways such as NF-κB, which is involved in inflammatory responses .

The biological activity of this compound can be attributed to its ability to bind selectively to various biological targets. Interaction studies utilizing molecular docking simulations have demonstrated its binding affinity to specific enzymes and receptors, elucidating its mechanism of action .

Anticancer Studies

One significant study explored the anticancer potential of cyclopropane derivatives, including this compound. The findings indicated that this compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values in the micromolar range. These results highlight its potential as a therapeutic agent against malignancies .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that certain derivatives could inhibit LPS-induced NF-κB activation, suggesting a promising therapeutic role for this compound in managing chronic inflammatory conditions .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct properties and potential applications:

| Compound Name | Structure Highlights | Notable Properties |

|---|---|---|

| 3-Thiophenecarboxylic Acid | Thiophene ring with a carboxylic acid group | Antimicrobial activity |

| Cyclopropanecarboxylic Acid | Cyclopropane ring with a carboxylic acid group | Versatile synthetic intermediate |

| 2-(Furan-3-yl)cyclopropane-1-carboxylic Acid | Furan substituted instead of thiophene | Potential anticancer properties |

This table illustrates how the unique combination of thiophene and cyclopropane in this compound may confer distinct electronic properties compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.